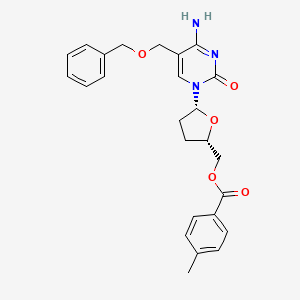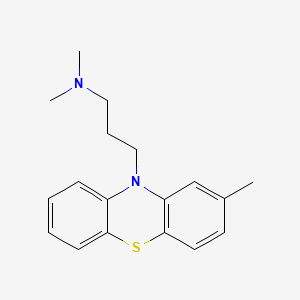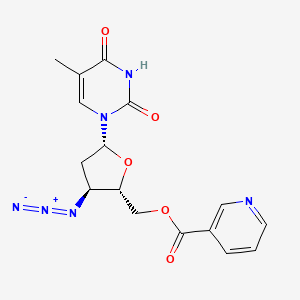
2H-1-Benzopyran-2-one, 7-(phosphonooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a phosphonooxy group at the 7th position of the benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- typically involves the phosphorylation of 7-hydroxycoumarin. One common method is the reaction of 7-hydroxycoumarin with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the phosphonooxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonooxy group, leading to the formation of different products.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are important in the development of fluorescent dyes and sensors.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: The parent compound, which lacks the phosphonooxy group.
7-Methoxycoumarin: A derivative with a methoxy group at the 7th position.
7-Aminocoumarin: A derivative with an amino group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various applications that other coumarin derivatives may not be suitable for.
Propriétés
Numéro CAS |
20296-21-3 |
|---|---|
Formule moléculaire |
C9H7O6P |
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
(2-oxochromen-7-yl) dihydrogen phosphate |
InChI |
InChI=1S/C9H7O6P/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H2,11,12,13) |
Clé InChI |
CVOMRWJNUPHWRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


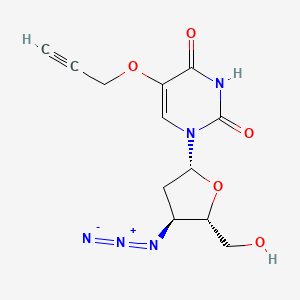
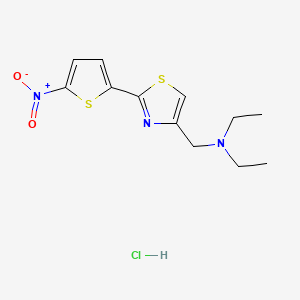


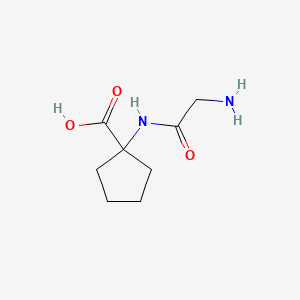
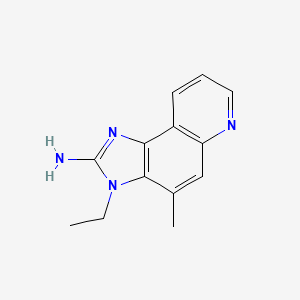
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
